
N-(2,4-dimethylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)propanamide, also known as Modafinil, is a synthetic compound that is used in the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has also been used for cognitive enhancement and as a performance-enhancing drug.
作用机制
The exact mechanism of action of modafinil is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and histamine in the brain. N-(2,4-dimethylphenyl)propanamide also affects the levels of gamma-aminobutyric acid (GABA) and glutamate, two neurotransmitters that are involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)propanamide has been shown to increase wakefulness and alertness, reduce fatigue, and improve cognitive performance. It has also been shown to increase heart rate and blood pressure, although these effects are generally mild and transient. N-(2,4-dimethylphenyl)propanamide has a long half-life, with effects lasting up to 12 hours after a single dose.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)propanamide has several advantages for use in lab experiments. It is a well-tolerated drug with few side effects, making it suitable for use in healthy individuals. It has also been extensively studied, with a large body of research supporting its cognitive-enhancing and wake-promoting effects. However, modafinil has some limitations for use in lab experiments. It is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, the long half-life of modafinil can make it difficult to design experiments that control for the effects of previous doses.
未来方向
There are several future directions for research on modafinil. One area of interest is the potential use of modafinil in the treatment of other cognitive disorders, such as Alzheimer's disease and traumatic brain injury. Another area of interest is the development of new compounds that are more selective for specific neurotransmitter systems, which could lead to more targeted cognitive-enhancing effects. Finally, research on the long-term effects of modafinil use, particularly in healthy individuals, is needed to fully understand the risks and benefits of this drug.
合成方法
N-(2,4-dimethylphenyl)propanamide is synthesized from benzhydrylsulfinylacetamide through a multi-step reaction process. The first step involves the reaction of benzhydryl chloride with sodium hydride to form benzhydryl sodium. The benzhydryl sodium is then reacted with sulfinyl chloride to form benzhydrylsulfinyl chloride. The benzhydrylsulfinyl chloride is then reacted with acetic anhydride to form benzhydrylsulfinylacetamide. Finally, the benzhydrylsulfinylacetamide is reacted with 2,4-dimethylphenylmagnesium bromide to form N-(2,4-dimethylphenyl)propanamide.
科学研究应用
N-(2,4-dimethylphenyl)propanamide has been extensively studied for its cognitive-enhancing and wake-promoting effects. It has been shown to improve cognitive performance in healthy individuals, as well as in individuals with attention deficit hyperactivity disorder (ADHD) and schizophrenia. N-(2,4-dimethylphenyl)propanamide has also been shown to improve memory, attention, and executive function in healthy individuals.
属性
CAS 编号 |
50824-87-8 |
|---|---|
产品名称 |
N-(2,4-dimethylphenyl)propanamide |
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-4-11(13)12-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |
InChI 键 |
HQYJBDRADQYZIZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)C)C |
规范 SMILES |
CCC(=O)NC1=C(C=C(C=C1)C)C |
其他 CAS 编号 |
50824-87-8 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



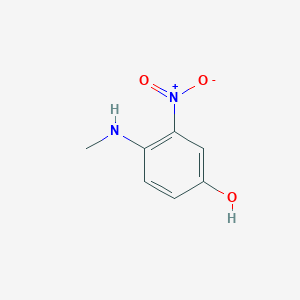
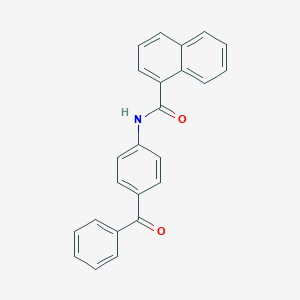
![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)
![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)
![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)
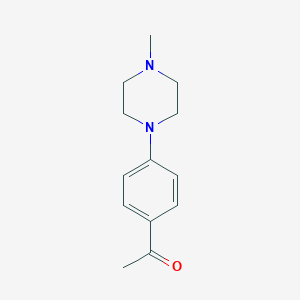
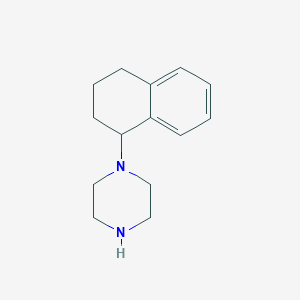

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)
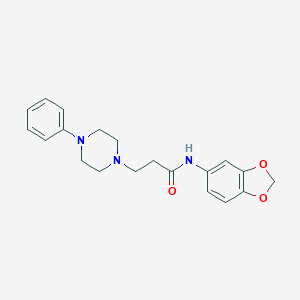
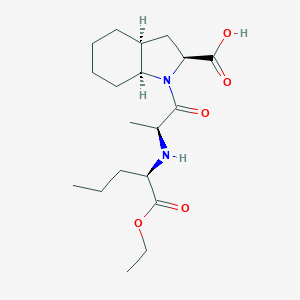
![2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B185025.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B185028.png)